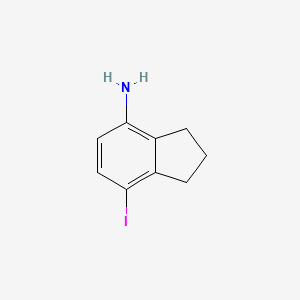
7-iodo-2,3-dihydro-1H-inden-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-iodo-2,3-dihydro-1H-inden-4-amine is a chemical compound with the molecular formula C9H10IN It is an indene derivative, characterized by the presence of an iodine atom at the 7th position and an amine group at the 4th position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodo-2,3-dihydro-1H-inden-4-amine typically involves the iodination of 2,3-dihydro-1H-inden-4-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
7-iodo-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding 2,3-dihydro-1H-inden-4-amine.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 2,3-dihydro-1H-inden-4-amine.
Substitution: Formation of various substituted indene derivatives.
Scientific Research Applications
7-iodo-2,3-dihydro-1H-inden-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-iodo-2,3-dihydro-1H-inden-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-4-amine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-bromo-2,3-dihydro-1H-inden-4-amine: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
7-chloro-2,3-dihydro-1H-inden-4-amine:
Uniqueness
The presence of the iodine atom in 7-iodo-2,3-dihydro-1H-inden-4-amine makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and interactions, potentially leading to unique chemical and biological properties.
Properties
Molecular Formula |
C9H10IN |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
7-iodo-2,3-dihydro-1H-inden-4-amine |
InChI |
InChI=1S/C9H10IN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |
InChI Key |
MZDGRSLPHBIFSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-[3,5-Dihydroxy-2-(3-hydroxy-3-methyloct-1-en-1-yl)cyclopentyl]hept-5-enoic acid](/img/structure/B15157139.png)

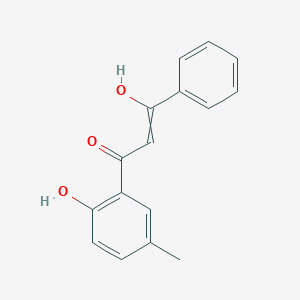

![7-Hydrazinyl-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15157160.png)
![2-(4,6-diphenylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15157166.png)
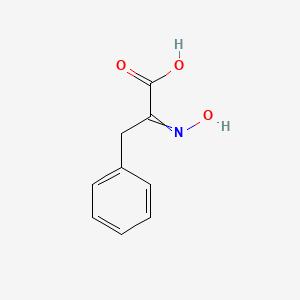
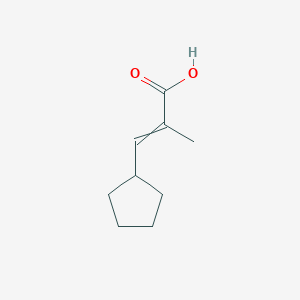
![5-(4-Chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B15157182.png)
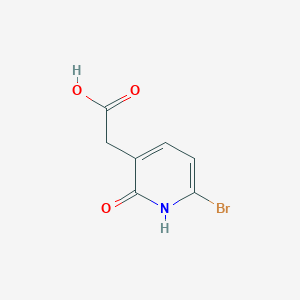
![3-{[1-({1-[2-({4-Carbamimidamido-1-[(4-nitrophenyl)carbamoyl]butyl}carbamoyl)pyrrolidin-1-yl]-1-oxopropan-2-yl}carbamoyl)ethyl]carbamoyl}propanoic acid](/img/structure/B15157190.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B15157218.png)
